5-(tert-Butyl)picolinimidamide hydrochloride
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Overview
Description
5-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of picolinimidamide, featuring a tert-butyl group at the 5-position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)picolinimidamide hydrochloride typically involves the reaction of 5-(tert-butyl)picolinonitrile with ammonia or an amine under acidic conditions to form the imidamide. The hydrochloride salt is then obtained by treating the imidamide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide to amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized pyridine derivatives .
Scientific Research Applications
5-(tert-Butyl)picolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Picolinimidamide hydrochloride
- (Z)-N’-Cyanopicolinimidamide
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N’2,N’6-Dicyanopyridine-2,6-bis(carboximidamide)
Uniqueness
5-(tert-Butyl)picolinimidamide hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties .
Properties
CAS No. |
1179360-93-0 |
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Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
5-tert-butylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H |
InChI Key |
KEWBCXUYNRYYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=N)N.Cl |
Origin of Product |
United States |
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